3-Azetidinomethyl-3'-cyanobenzophenone

Description

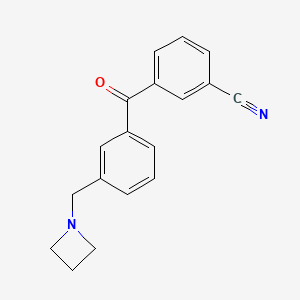

Chemical Structure and Properties 3-Azetidinomethyl-3'-cyanobenzophenone (CAS: 898771-39-6) is a benzophenone derivative with the molecular formula C₁₈H₁₆N₂O and a molecular weight of 276.33 g/mol . It features a cyanobenzophenone core substituted with an azetidinomethyl group at the 3-position. The azetidine ring (a 4-membered nitrogen-containing heterocycle) introduces steric and electronic effects that distinguish it from other benzophenone analogues.

Properties

IUPAC Name |

3-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-14-4-1-6-16(10-14)18(21)17-7-2-5-15(11-17)13-20-8-3-9-20/h1-2,4-7,10-11H,3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCLWIAUQDOVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643243 | |

| Record name | 3-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-39-6 | |

| Record name | 3-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-cyanobenzophenone typically involves the reaction of 3-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-40°C).

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-3’-cyanobenzophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-cyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Azetidinomethyl-3’-cyanobenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with variations in the substituent groups, ring size, or functional moieties (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Azetidinomethyl-3'-cyanobenzophenone | 898771-39-6 | C₁₈H₁₆N₂O | 276.33 | Azetidinomethyl (4-membered ring), cyano |

| 3-Acetoxy-3'-cyanobenzophenone | 890099-69-1 | C₁₆H₁₁NO₃ | 265.26 | Acetoxy group, cyano |

| 3-Cyano-3'-pyrrolidinomethyl benzophenone | 898794-12-2 | C₂₀H₁₉N₂O | 303.38 | Pyrrolidinomethyl (5-membered ring), cyano |

| 3'-Cyano-2-piperidinomethyl benzophenone | 898751-86-5 | C₂₁H₂₁N₂O | 317.40 | Piperidinomethyl (6-membered ring), cyano |

| 3-Azetidinomethyl-3'-chlorobenzophenone | 898771-61-4 | C₁₇H₁₆ClNO | 285.77 | Azetidinomethyl, chloro |

| 3-Azetidinomethyl-3'-fluorobenzophenone | N/A | C₁₇H₁₆FNO | 269.32 | Azetidinomethyl, fluoro |

Key Observations :

- Molecular Weight: Larger substituents (e.g., piperidinomethyl) increase molecular weight, which may influence solubility and pharmacokinetic properties .

Research Findings and Challenges

- Synthesis Challenges : Steric hindrance from the azetidine ring complicates coupling reactions, necessitating optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) .

- Biological Optimization: Piperidinomethyl and pyrrolidinomethyl analogues show superior bioavailability over azetidinomethyl derivatives in preclinical studies .

Supplier Landscape

- This compound: Available from Chemlyte Solutions (China) and BOC Sciences (USA) in gram-to-kilogram quantities .

- Analogues: Suppliers include Hairui Chemical (piperidinomethyl derivative) and CymitQuimica (pyrrolidinomethyl derivative) .

Biological Activity

3-Azetidinomethyl-3'-cyanobenzophenone (CAS No. 898771-39-6) is a synthetic compound belonging to the benzophenone derivatives class. Its unique molecular structure, characterized by an azetidine ring and a cyanobenzophenone core, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, supported by recent research findings and case studies.

- Molecular Formula : C18H16N2O

- Molecular Weight : 276.33 g/mol

- Structure : The compound features a benzophenone moiety with an azetidine substituent, which influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, primarily in the fields of antimicrobial and anticancer research.

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its structural resemblance to known cytotoxic agents. Research on Mannich bases, which include similar structural motifs, has demonstrated enhanced cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from benzophenones exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . This suggests that this compound may also possess notable cytotoxic effects worth investigating further.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. The azetidine ring may facilitate interactions with biological macromolecules, enhancing its bioactivity .

Case Studies

- Antimicrobial Efficacy : A study on azetidine derivatives indicated that modifications to the azetidine structure could enhance antibacterial properties. Compounds with similar frameworks demonstrated effective inhibition of bacterial growth in vitro .

- Cytotoxicity Assessment : In a comparative study involving Mannich bases, several derivatives showed improved cytotoxicity against human cancer cell lines compared to their parent compounds. The study highlighted the potential of azetidine-containing structures in drug design for cancer treatment .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.